Cyclohexanone, 4-(1-piperidinyl)-

Overview

Description

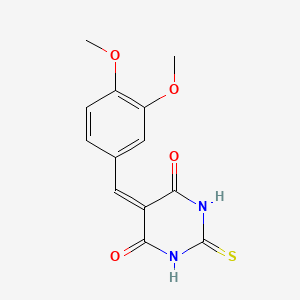

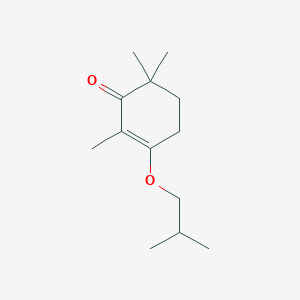

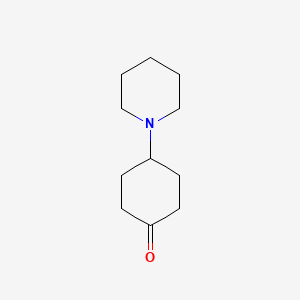

Cyclohexanone, 4-(1-piperidinyl)- is an organic compound that contains a six-membered ring structure known as cyclohexanone, which is bonded to a piperidine group . Piperidine is a six-membered ring containing five methylene bridges and one amine bridge . This compound is a derivative of cyclohexanone and piperidine .

Synthesis Analysis

The synthesis of cyclohexanone involves the reaction of sodium hypochlorite and acetic acid to yield hypochlorous acid. This acid is then added to cyclohexanol to synthesize cyclohexanone via the Chapman-Stevens oxidation reaction . Grygorenko et al. used palladium and rhodium hydrogenation for their approach to all isomeric (cyclo)alkylpiperidines .Molecular Structure Analysis

Cyclohexanone, 4-(1-piperidinyl)- contains a total of 33 bonds; 14 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 2 six-membered rings, 1 ketone (aliphatic), and 1 tertiary amine (aliphatic) .Chemical Reactions Analysis

During the oxidation of cyclohexane, cyclohexanone is formed from peroxyl radicals, as well as by the decomposition of cyclohexyl hydroperoxide and chain-radical oxidation of cyclohexanol .Scientific Research Applications

Analytical Chemistry

- Analytical Profiles of Arylcyclohexylamines : A study by De Paoli et al. (2013) characterizes psychoactive arylcyclohexylamines, including variants of PCP. They developed and validated a method for analyzing these compounds in biological matrices like blood and urine.

Medicinal Chemistry

- Synthesis and Cytotoxic Evaluation : Mahdavi et al. (2016) conducted research on the synthesis of novel 1,2,3-triazole-4-linked cyclohexanones, starting from cyclohexanone, for potential cytotoxic activity against cancer cell lines. This demonstrates the role of cyclohexanone derivatives in cancer research (Mahdavi et al., 2016).

Chemical Synthesis

- Reduction of Enaminones : A study by Carlsson and Lawesson (1982) involves transforming cyclohexanone into various enaminones, demonstrating its versatility in chemical synthesis (Carlsson & Lawesson, 1982).

Chemistry of Ligands and Receptors

- Synthesis of Tritium Labelled Ligands : Grayson et al. (1991) synthesized a tritium-labelled compound starting with cyclohexanone, highlighting its application in neurochemical research for receptor characterization (Grayson et al., 1991).

Chemical Engineering

- Selective Hydrogenation in Chemical Industry : Wang et al. (2011) reported the use of cyclohexanone in the selective hydrogenation of phenol, demonstrating its industrial applications (Wang et al., 2011).

Novel Drug Development

- Anticancer Agents : Research by Zhang et al. (2019) focused on synthesizing hydroxyl-substituted cyclohexanone derivatives as potential anticancer agents (Zhang et al., 2019).

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Properties

IUPAC Name |

4-piperidin-1-ylcyclohexan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO/c13-11-6-4-10(5-7-11)12-8-2-1-3-9-12/h10H,1-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNDMWZIAZJLETD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2CCC(=O)CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70494194 | |

| Record name | 4-(Piperidin-1-yl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70494194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60481-62-1 | |

| Record name | 4-(Piperidin-1-yl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70494194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Benzo[d]imidazole-2-sulfonyl chloride](/img/structure/B3054370.png)

![Hexahydro-2,6-methanooxireno[f][2]benzofuran-3,5-dione](/img/structure/B3054377.png)